tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate is a chemical compound with the molecular formula C10H19NO4 It is a derivative of oxane and is characterized by the presence of a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxane derivative. One common method involves the use of a palladium-catalyzed reaction to introduce the tert-butyl carbamate group onto the oxane ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. The tert-butyl carbamate group can be cleaved under physiological conditions, releasing the active oxane derivative which can then exert its effects on target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate: Similar structure but with a piperidine ring instead of an oxane ring.
tert-Butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate: Contains a methoxy group and a piperidine ring.
Uniqueness
tert-Butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate is unique due to its oxane ring structure, which imparts different chemical properties and reactivity compared to piperidine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBOFNJQEUGOPO-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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